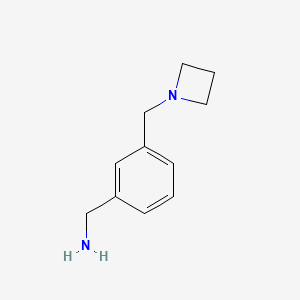

(3-(Azetidin-1-ylmethyl)phenyl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[3-(azetidin-1-ylmethyl)phenyl]methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-8-10-3-1-4-11(7-10)9-13-5-2-6-13/h1,3-4,7H,2,5-6,8-9,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYOBBVLUVBNQJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC(=C2)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30696016 | |

| Record name | 1-{3-[(Azetidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926226-62-2 | |

| Record name | 1-{3-[(Azetidin-1-yl)methyl]phenyl}methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30696016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Azetidin 1 Ylmethyl Phenyl Methanamine

Retrosynthetic Analysis of the (3-(Azetidin-1-ylmethyl)phenyl)methanamine Structure

A retrosynthetic analysis of the target molecule, this compound, suggests a primary disconnection at the C-N bond of the primary amine. This leads to the precursor aldehyde, 3-(azetidin-1-ylmethyl)benzaldehyde. This aldehyde can be synthesized from a more fundamental precursor, 3-cyanobenzaldehyde (B1676564), which is commercially available. The retrosynthetic pathway can be visualized as follows:

Figure 1: Retrosynthetic Analysis

This analysis reveals two key transformations: the formation of the azetidin-1-ylmethyl group and the conversion of a nitrile or aldehyde to a methanamine.

Classical and Contemporary Synthetic Routes to this compound

Based on the retrosynthetic analysis, a multi-step synthesis from commercially available aromatic compounds is the most viable approach.

Multi-Step Synthesis from Precursor Aromatic Compounds

A practical synthetic route commences with 3-cyanobenzaldehyde or a related precursor such as 3-(bromomethyl)benzonitrile (B105621).

The aminomethyl group (-CH₂NH₂) is typically introduced in the final step of the synthesis via the reduction of a nitrile or through the reductive amination of an aldehyde.

Starting from 3-(azetidin-1-ylmethyl)benzonitrile , the nitrile group can be reduced to a primary amine using various reducing agents. Common reagents for this transformation include lithium aluminum hydride (LiAlH₄) in a suitable ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. Alternative, milder reducing agents such as borane-tetrahydrofuran (B86392) complex (BH₃·THF) or catalytic hydrogenation can also be employed.

Alternatively, if the synthesis proceeds via 3-(azetidin-1-ylmethyl)benzaldehyde , the aminomethyl group can be introduced by reductive amination. nih.govgoogle.com This one-pot reaction involves the treatment of the aldehyde with an ammonia (B1221849) source, such as ammonia or ammonium (B1175870) acetate (B1210297), in the presence of a reducing agent. google.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose as they are selective for the reduction of the intermediate imine over the starting aldehyde. researchgate.net

The azetidine ring is a pre-formed building block in this synthesis. Azetidine itself or its salts are commercially available and can be coupled with a suitable electrophilic partner. The formation of the C-N bond between the azetidine nitrogen and the benzylic carbon is a key step.

A robust strategy involves the alkylation of azetidine with a benzylic halide. A common and commercially available starting material for this approach is 3-(bromomethyl)benzonitrile . scientificlabs.comsigmaaldrich.comnih.govsigmaaldrich.com The reaction of 3-(bromomethyl)benzonitrile with azetidine in the presence of a base, such as potassium carbonate or triethylamine (B128534), in a polar aprotic solvent like acetonitrile (B52724) or dimethylformamide (DMF) affords 3-(azetidin-1-ylmethyl)benzonitrile . nih.govrsc.orgresearchgate.net

Scheme 1: Synthesis of 3-(azetidin-1-ylmethyl)benzonitrile

This intermediate, 3-(azetidin-1-ylmethyl)benzonitrile, can then be converted to the final product by reduction of the nitrile group as described in section 2.2.1.1.

An alternative approach starts from 3-cyanobenzaldehyde . google.com Reductive amination of 3-cyanobenzaldehyde with azetidine using a reducing agent like sodium triacetoxyborohydride would directly yield 3-(azetidin-1-ylmethyl)benzonitrile. This method offers the advantage of a one-pot procedure for the formation of the azetidinylmethyl moiety.

Optimization of Reaction Conditions and Yields

The efficiency of the synthesis can be optimized by careful selection of reagents and reaction conditions.

For the alkylation of azetidine , the choice of base and solvent can significantly impact the reaction rate and yield. The use of a non-nucleophilic base is crucial to prevent side reactions. The reaction temperature can also be adjusted to control the reaction rate.

For the reduction of the nitrile , the choice of reducing agent is critical to avoid the reduction of the aromatic ring. LiAlH₄ is a powerful reducing agent that provides high yields but requires careful handling. Milder reagents like BH₃·THF or catalytic hydrogenation with a suitable catalyst (e.g., Raney nickel or palladium on carbon) under controlled pressure and temperature can offer better selectivity and safety.

In the case of reductive amination , the pH of the reaction mixture is an important parameter. The formation of the imine intermediate is typically favored under slightly acidic conditions, while the reduction step is efficient under neutral or slightly basic conditions. The choice of reducing agent is also key, with NaBH(OAc)₃ often being preferred for its mildness and efficiency in various solvents.

Below is a table summarizing potential reaction conditions for the key synthetic steps.

| Step | Reactants | Reagents and Conditions | Product | Potential Yield |

| Alkylation | Azetidine, 3-(Bromomethyl)benzonitrile | K₂CO₃, Acetonitrile, Room Temperature | 3-(Azetidin-1-ylmethyl)benzonitrile | Good to Excellent |

| Nitrile Reduction | 3-(Azetidin-1-ylmethyl)benzonitrile | 1. LiAlH₄, THF, 0 °C to RT; 2. H₂O | This compound | High |

| Nitrile Reduction | 3-(Azetidin-1-ylmethyl)benzonitrile | Raney Nickel, H₂ (50 psi), Methanolic Ammonia, RT | This compound | Good to High |

| Reductive Amination | 3-(Azetidin-1-ylmethyl)benzaldehyde, NH₃ | NaBH₃CN, Methanol (B129727), pH 6-7 | This compound | Moderate to Good |

Catalyst Systems for Selective Transformations

The choice of catalyst is pivotal in directing the selectivity and efficiency of the reactions involved in the synthesis of this compound. In the context of reductive amination, a key step in many potential synthetic routes, various catalyst systems are employed.

For the reduction of an imine intermediate, formed from an aldehyde and an amine, transition metal catalysts are frequently utilized. Catalysts such as Raney Nickel (Raney Ni) and platinum-based catalysts have been shown to be effective for the reductive amination of benzaldehyde (B42025) derivatives with ammonia. chemrxiv.orgresearchgate.net Ruthenium catalysts, for instance, RuCl2(PPh3)3, have also demonstrated high efficacy in the reductive amination of benzaldehydes to primary amines under hydrogen pressure. researchgate.net

In palladium-catalyzed amination reactions, which could be employed to form the azetidine ring via coupling with an aryl halide, the choice of ligand is critical. Bulky, electron-rich phosphine (B1218219) ligands are known to facilitate these transformations.

The following table summarizes catalyst systems applicable to key transformations in the synthesis of this compound, based on analogous reactions.

| Transformation | Catalyst System | Typical Substrates | Observations |

| Reductive Amination | Raney Ni, Pt/C | Benzaldehyde, Ammonia | Effective for the formation of primary benzylic amines. |

| Reductive Amination | RuCl2(PPh3)3 | Benzaldehyde, Ammonia, H2 | High yields of primary amines, operates under pressure. researchgate.net |

| Reductive Amination | Sodium Triacetoxyborohydride (NaBH(OAc)3) | Aldehydes, Primary/Secondary Amines | A mild and selective reducing agent, often used in dichloromethane (B109758) (DCE). caltech.edu |

| Reductive Amination | Sodium Cyanoborohydride (NaBH3CN) | Aldehydes, Ketones, Amines | Selectively reduces imines in the presence of carbonyls. masterorganicchemistry.com |

Solvent Selection and Reaction Environment Engineering

For nucleophilic substitution reactions, such as the alkylation of azetidine with a benzyl (B1604629) halide, polar aprotic solvents like acetonitrile (MeCN) are often employed. chemrxiv.org In some cases, the amine reactant itself can serve as the solvent if used in large excess.

In reductive amination reactions, the choice of solvent depends on the reducing agent. For reductions using sodium triacetoxyborohydride, chlorinated solvents like 1,2-dichloroethane (B1671644) (DCE) are preferred. caltech.edursc.org Methanol is a common solvent for reductive aminations that proceed via the formation of an imine followed by reduction with sodium borohydride (B1222165). caltech.edu The reaction environment may also be engineered to be solvent-free, particularly in the context of green chemistry, where reactions can be carried out under neat conditions, often with the assistance of microwave irradiation to accelerate the reaction.

The table below illustrates the impact of solvent selection on relevant synthetic steps.

| Reaction Type | Solvent | Reagents | Key Findings |

| Nucleophilic Substitution | Acetonitrile (MeCN) | 1-Benzhydrylazetidin-3-yl methanesulfonate (B1217627), Piperidine (B6355638) | Good yield of the desired product was achieved at 80 °C. chemrxiv.org |

| Reductive Amination | 1,2-Dichloroethane (DCE) | Aldehyde, Amine, NaBH(OAc)3 | Generally faster reaction rates compared to THF. caltech.edu |

| Reductive Amination | Methanol (MeOH) | Aldehyde, Primary Amine, NaBH4 | Used in a stepwise procedure to control dialkylation. caltech.edu |

| Reductive Amination | Isopropanol (IPA) | Benzaldehyde, Ammonia, Pt/CoFe-LDH, H2 | Effective for the synthesis of benzylamine (B48309) at 80 °C. researchgate.net |

Temperature and Pressure Influence on Reaction Kinetics

Temperature and pressure are critical parameters that directly influence the reaction rates and, in some cases, the selectivity of the synthetic steps toward this compound.

Nucleophilic substitution reactions, such as the formation of the azetidine ring by alkylation, are typically accelerated by heating. For example, the reaction of 1-benzhydrylazetidin-3-yl methanesulfonate with various amines is often conducted at elevated temperatures, such as 80 °C, to achieve reasonable reaction times and yields. chemrxiv.org

In catalytic reductive aminations that utilize hydrogen gas, both temperature and pressure are significant factors. Higher pressures of hydrogen generally lead to faster reaction rates. For the Ru-catalyzed reductive amination of benzaldehyde, the reaction is typically carried out at elevated temperatures (e.g., 130 °C) and pressures (e.g., 40 bar H2). researchgate.net Similarly, the reductive amination of benzaldehyde with ammonia using a Pt/CoFe-LDH catalyst is performed at 80 °C and 2 MPa of H2. researchgate.net The interplay between temperature and pressure is crucial for optimizing the yield of the desired amine while minimizing side reactions.

The following table provides examples of the influence of temperature and pressure on relevant reactions.

| Reaction | Catalyst/Reagent | Temperature (°C) | Pressure | Outcome |

| Nucleophilic Substitution | N/A | 80 | Atmospheric | Formation of substituted azetidines. chemrxiv.org |

| Reductive Amination | RuCl2(PPh3)3 | 130 | 40 bar H2, 5-7 bar NH3 | High yield of primary benzylamine. researchgate.net |

| Reductive Amination | Pt/CoFe-LDH | 80 | 2 MPa H2 | Efficient synthesis of benzylamine. researchgate.net |

| α-Alkylation of Azetidine | LDA | -78 to RT | Atmospheric | Diastereoselective alkylation of an azetidine derivative. nih.gov |

Green Chemistry Approaches in this compound Synthesis

Atom Economy and E-Factor Considerations

The Environmental Factor (E-Factor) provides a more practical measure of the environmental impact of a process, defined as the total mass of waste produced per unit mass of product. rsc.org A lower E-Factor indicates a greener process. The pharmaceutical industry has historically had high E-Factors, often ranging from 25 to over 100, due to complex, multi-step syntheses. rsc.org

For a hypothetical synthesis of this compound, the choice of synthetic route would significantly impact these metrics. A route involving a catalytic addition reaction would generally have a higher atom economy than a route that uses stoichiometric reagents and generates significant byproducts.

The table below illustrates the calculation of atom economy for a hypothetical key step in the synthesis.

| Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Reductive Amination | 3-Formylbenzylamine + Azetidine + H2 | This compound | Water | (MW of Product / (MW of Reactant 1 + MW of Reactant 2 + MW of Reactant 3)) * 100 |

Use of Sustainable Reagents and Solvents

A key aspect of green chemistry is the use of renewable feedstocks, less toxic reagents, and environmentally benign solvents. In the synthesis of diamines, there is growing interest in using bio-based starting materials. While not directly applicable to the phenyl core of the target molecule, the principles can be applied to the choice of reagents and solvents.

For instance, catalytic hydrogenation using molecular hydrogen as the reductant is a greener alternative to the use of metal hydrides, as the only byproduct is water. The use of water as a solvent, where feasible, is also a key green chemistry principle. Some reductive aminations can be performed in aqueous media. researchgate.net The development of catalysts that can operate efficiently in green solvents like water or ethanol (B145695) is an active area of research. Furthermore, the use of catalytic amounts of reagents is preferred over stoichiometric amounts to minimize waste.

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The purification and isolation of the synthetic intermediates and the final product, this compound, are critical steps to ensure the desired purity. Common techniques employed include extraction, crystallization, and chromatography.

Given the basic nature of the amine functional groups, acid-base extraction is a powerful purification method. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution to protonate the amines, transferring them to the aqueous layer. The aqueous layer can then be basified and the purified amine extracted back into an organic solvent.

Crystallization is another effective method for purifying solid products. The crude material is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the pure product crystallizes out, leaving impurities in the solution. For instance, some substituted azetidine derivatives have been purified by crystallization from solvents like acetonitrile (MeCN) or by cooling a concentrated solution. chemrxiv.org

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase. For amine-containing compounds, silica (B1680970) gel is a common stationary phase. To prevent the basic amines from strongly adsorbing to the acidic silica gel, a small amount of a basic modifier, such as triethylamine (Et3N), is often added to the eluent. chemrxiv.org Eluent systems for purifying substituted azetidines often consist of mixtures of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate (EtOAc) or methanol (MeOH) in dichloromethane (DCM). chemrxiv.orgmdpi.com

The following table summarizes common purification techniques for related compounds.

| Compound Type | Purification Method | Stationary Phase (if applicable) | Eluent System (if applicable) |

| Substituted Azetidines | Column Chromatography | Silica Gel | Ethyl Acetate / Hexanes |

| Substituted Azetidines | Column Chromatography | Silica Gel | Methanol / Dichloromethane (+1% Et3N) |

| Substituted Azetidines | Crystallization | Acetonitrile (MeCN) | N/A |

| Benzylamine Derivatives | Column Chromatography | Silica Gel | Ethyl Acetate / Hexane |

Chromatographic Separations

Chromatographic methods are instrumental in the purification of this compound, effectively separating the target compound from residual reagents and byproducts.

Column Chromatography:

Flash column chromatography over silica gel is a standard method for the initial purification of the crude product. A patent for a related azetidine derivative describes a purification process involving passing the compound through a pad of silica gel. google.com The elution is typically performed with a gradient system, starting with a non-polar solvent and gradually increasing the polarity. For benzylamine derivatives, a common mobile phase consists of a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate. acs.org The polarity of the eluent can be further modified by the addition of a small amount of a basic modifier, like triethylamine, to prevent the protonation of the amine on the acidic silica gel, which can lead to peak tailing and poor separation.

A typical gradient might start with 100% hexanes and gradually increase to a mixture containing up to 50% ethyl acetate and 1% triethylamine. The fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC):

For achieving higher purity or for analytical purposes, High-Performance Liquid Chromatography (HPLC) is the method of choice. Reversed-phase HPLC is commonly used for the separation of benzylamine derivatives. sielc.com Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can also be highly effective for separating mixtures of acidic, basic, and neutral compounds in a single run. sielc.com

A typical reversed-phase HPLC method would utilize a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., ammonium acetate or trifluoroacetic acid in water) and an organic modifier like acetonitrile or methanol. The gradient would typically involve increasing the proportion of the organic modifier over time.

| Parameter | Column Chromatography | High-Performance Liquid Chromatography (HPLC) |

| Stationary Phase | Silica Gel | C18, Mixed-Mode (e.g., Primesep) |

| Mobile Phase | Hexanes/Ethyl Acetate with Triethylamine | Acetonitrile/Water with TFA or Ammonium Acetate |

| Mode | Normal Phase | Reversed-Phase, Mixed-Mode |

| Application | Initial bulk purification | High purity separation, analysis |

Crystallization and Recrystallization Protocols

Crystallization is a powerful technique for the final purification of this compound, often yielding a product of high crystalline and chemical purity. The basic nature of the amine groups allows for the formation of acid addition salts, which frequently exhibit better crystallization properties than the free base. google.com

Salt Formation and Recrystallization:

A common strategy involves the conversion of the purified free base into a hydrochloride salt. google.comreddit.comgoogle.com This can be achieved by dissolving the amine in a suitable organic solvent, such as diethyl ether or methanol, and treating it with a solution of hydrochloric acid (e.g., concentrated HCl or HCl in an organic solvent). researchgate.net The resulting benzylamine salt often precipitates from the solution and can be collected by filtration. reddit.comgoogle.com

For recrystallization, the crude salt is dissolved in a minimal amount of a hot solvent or solvent mixture, and the solution is then allowed to cool slowly. The choice of solvent is critical and is determined empirically. Common solvents for the recrystallization of benzylamine salts include alcohols (e.g., ethanol, isopropanol), water, or mixtures thereof. google.com The slow cooling process allows for the formation of well-defined crystals, excluding impurities into the mother liquor. The purified crystals are then collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

| Technique | Description | Typical Solvents |

| Salt Formation | Conversion of the basic amine to a more readily crystallizable salt. | Diethyl ether, Methanol, Ethanol |

| Recrystallization | Dissolution of the crude salt in a hot solvent followed by slow cooling to form pure crystals. | Ethanol, Water, Isopropanol, or mixtures thereof |

Chemical Reactivity and Functional Group Transformations of 3 Azetidin 1 Ylmethyl Phenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group, being attached to a benzylic carbon, is a versatile functional handle for a multitude of organic reactions. Its nucleophilicity and the presence of two reactive N-H bonds allow for the formation of a wide array of derivatives.

Acylation and Sulfonylation Reactions

The primary amine of (3-(Azetidin-1-ylmethyl)phenyl)methanamine is expected to readily undergo acylation with various acylating agents such as acyl chlorides, acid anhydrides, and esters to form the corresponding amides. This reaction is fundamental for the introduction of a wide range of substituents. The acylation is typically carried out in the presence of a base to neutralize the acidic byproduct. Similarly, sulfonylation with sulfonyl chlorides in the presence of a base yields sulfonamides. These reactions are generally high-yielding and proceed under mild conditions. nih.govorientjchem.orgresearchgate.net

Recent studies on the sulfonylation of benzylamines have demonstrated that C-H activation strategies can also be employed to introduce sulfonyl groups onto the aromatic ring, ortho to the amine-containing substituent. acs.orgchemrxiv.orgacs.org For instance, a dual catalytic system using copper(II) acetate (B1210297) and an aldehyde as a transient directing group can achieve C-H sulfonylation of various benzylamines. chemrxiv.org

Table 1: Illustrative Acylation and Sulfonylation Reactions of Benzylamines

| Reagent | Product Type | Typical Conditions | Expected Yield | Reference |

| Acetyl chloride | N-Benzylacetamide | Base (e.g., triethylamine), CH₂Cl₂ | High | orientjchem.org |

| Benzoic anhydride | N-Benzylbenzamide | Base (e.g., pyridine), DCM | High | researchgate.net |

| Benzenesulfonyl chloride | N-Benzylbenzenesulfonamide | Base (e.g., pyridine), CH₂Cl₂ | High | beilstein-journals.org |

| Sodium sulfinate/Cu(OAc)₂ | ortho-Sulfonylated benzylamine (B48309) | Aldehyde catalyst, MnO₂, HFIP, 100°C | Good | chemrxiv.org |

Note: The data in this table is illustrative and based on reactions of analogous benzylamines, not specifically this compound.

Alkylation and Reductive Amination Pathways

The primary amine can be alkylated using alkyl halides. However, this reaction is often difficult to control and can lead to over-alkylation, yielding secondary, tertiary, and even quaternary ammonium (B1175870) salts.

A more controlled and widely used method for the synthesis of secondary and tertiary amines is reductive amination. ias.ac.in This one-pot reaction involves the initial formation of an imine or enamine by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). The choice of reducing agent can be crucial for chemoselectivity, especially in the presence of other reducible functional groups. researchgate.netbeilstein-journals.orgresearchgate.net For example, reductive amination of aldehydes with benzylamine using a recyclable iron-based Lewis catalyst to promote imine formation has been shown to be efficient. researchgate.net

Table 2: Examples of Reductive Amination with Benzylamines

| Carbonyl Compound | Reducing Agent | Product Type | Typical Yield | Reference |

| Benzaldehyde (B42025) | NaBH₄, Aquivion-Fe | N-Benzyl-N-phenylmethanamine | Good | researchgate.net |

| Cyclohexanone | NaBH(OAc)₃ | N-Cyclohexylbenzylamine | High | ias.ac.in |

| Acetone | NaBH₃CN | N-Isopropylbenzylamine | Good | ias.ac.in |

Note: The data in this table is illustrative and based on reactions of analogous benzylamines, not specifically this compound.

Formation of Schiff Bases and Related Imines

The reaction of the primary amine of this compound with aldehydes or ketones leads to the formation of imines, commonly known as Schiff bases. derpharmachemica.com This condensation reaction is typically reversible and is often driven to completion by the removal of water. The stability of the resulting imine is influenced by the nature of the substituents on both the amine and the carbonyl compound. Aromatic aldehydes generally form more stable Schiff bases compared to aliphatic ones. nih.govmdpi.comresearchgate.net

The formation of Schiff bases is a critical step in various synthetic methodologies, including the aforementioned reductive amination and as intermediates in the synthesis of heterocyclic compounds. researchgate.net For instance, the reaction of benzylamines with aromatic aldehydes can be carried out in various solvents, sometimes with a catalytic amount of acid to facilitate the reaction. nih.govresearchgate.net

Transformations Involving the Azetidine (B1206935) Nitrogen

The azetidine ring in this compound contains a tertiary amine that also exhibits characteristic reactivity. The ring strain of approximately 25.4 kcal/mol makes the azetidine more reactive than its five- or six-membered counterparts, while still being more stable and easier to handle than the highly strained aziridines. nih.gov

N-Alkylation and N-Acylation of the Azetidine Ring

The lone pair of electrons on the azetidine nitrogen makes it nucleophilic and basic, allowing it to react with electrophiles. N-alkylation can be achieved with alkyl halides, leading to the formation of quaternary azetidinium salts. youtube.com These salts are often more susceptible to ring-opening reactions.

N-acylation of the azetidine nitrogen can be accomplished using acyl chlorides or anhydrides. This transformation introduces an acyl group onto the nitrogen, which can influence the ring's stability and reactivity. For instance, N-acylation can activate the azetidine ring towards nucleophilic attack. researchgate.netorganic-chemistry.org

Ring-Opening Reactions under Specific Conditions

The inherent ring strain of the azetidine ring makes it susceptible to ring-opening reactions under specific conditions, excluding biological implications. These reactions are often facilitated by the activation of the nitrogen atom. rsc.org

Protonation of the azetidine nitrogen under acidic conditions can promote nucleophilic attack, leading to ring cleavage. For example, treatment with strong acids can lead to the formation of a γ-amino alcohol or other substituted propylamines, depending on the nucleophile present. nih.govyoutube.com The regioselectivity of the ring opening is influenced by the substituents on the azetidine ring.

Furthermore, the formation of a quaternary azetidinium salt through N-alkylation significantly enhances the ring's susceptibility to nucleophilic attack. google.com Various nucleophiles can then open the ring to afford functionalized N,N-disubstituted propylamines. Recent research has also explored photochemical methods for azetidine ring-opening. beilstein-journals.org

Table 3: Illustrative Ring-Opening Reactions of N-Substituted Azetidines

| Activating Agent | Nucleophile | Product Type | Reference |

| Strong Acid (e.g., HCl) | Cl⁻ | γ-Chloroamine | youtube.com |

| Alkyl Halide (e.g., CH₃I) | I⁻ | N,N-Dialkyl-N-(3-iodopropyl)amine | google.com |

| Lewis Acid (e.g., B(C₆F₅)₃) | Hydride | Substituted Propylamine | nih.gov |

| Photochemical (Norrish-Yang) | Ketones/Boronic Acids | Dioxolanes/Amino-diols | beilstein-journals.org |

Note: The data in this table is illustrative and based on reactions of analogous N-substituted azetidines, not specifically this compound.

Aromatic Ring Functionalization

The phenyl ring in this compound possesses two substituents: an aminomethyl group (-CH2NH2) and an azetidin-1-ylmethyl group (-CH2-C3H6N). Both substituents are classified as activating groups due to the electron-donating nature of the nitrogen atoms, which increases the nucleophilicity of the aromatic ring. Consequently, the molecule is expected to be highly reactive towards electrophilic aromatic substitution.

The directing effect of these meta-positioned groups is cooperative. Both are ortho-, para-directors. The aminomethyl group strongly directs electrophiles to the positions ortho and para to itself (positions 2, 4, and 6). The azetidin-1-ylmethyl group similarly directs to its own ortho and para positions (positions 2, 4, and 6). This overlap results in strong activation of positions 2, 4, and 6 for electrophilic attack, with position 4 being sterically the most accessible, followed by position 2, and finally position 6, which is sterically hindered by both substituents.

Electrophilic aromatic substitution (EAS) reactions proceed via a two-step mechanism involving the initial attack of the aromatic ring on an electrophile to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com The electron-donating substituents on this compound accelerate this process. masterorganicchemistry.com

Halogenation: The halogenation of this compound is predicted to proceed readily, potentially without the need for a Lewis acid catalyst, especially for bromination and chlorination. The reaction is expected to yield a mixture of mono- and di-halogenated products, with the regioselectivity governed by the directing effects of the existing substituents. The primary site of substitution is anticipated to be the C4 position, followed by the C2 position. Under more forcing conditions, disubstitution at positions 2 and 4 could occur.

| Reaction | Electrophile | Typical Conditions | Predicted Major Product(s) |

| Bromination | Br₂ | Acetic Acid, Room Temp. | (4-Bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine |

| Chlorination | Cl₂ | CCl₄, 0 °C to Room Temp. | (4-Chloro-3-(azetidin-1-ylmethyl)phenyl)methanamine |

| Iodination | I₂/HIO₃ | Acetic Acid, Water, Heat | (4-Iodo-3-(azetidin-1-ylmethyl)phenyl)methanamine |

Nitration: Nitration introduces a nitro (-NO₂) group onto the aromatic ring, typically using a mixture of nitric acid and sulfuric acid. clockss.org Given the activating nature of the substrate, milder conditions, such as using nitric acid in acetic anhydride, might be sufficient to achieve nitration and could prevent potential side reactions like oxidation of the amine functionalities. clockss.org The nitro group is expected to be directed primarily to the C4 and C2 positions.

| Reagent | Typical Conditions | Predicted Major Product(s) | Reference |

| HNO₃ / H₂SO₄ | -5 to 0 °C | (4-Nitro-3-(azetidin-1-ylmethyl)phenyl)methanamine and (2-Nitro-3-(azetidin-1-ylmethyl)phenyl)methanamine | clockss.org |

| HNO₃ / Acetic Anhydride | 0 °C to Room Temp. | (4-Nitro-3-(azetidin-1-ylmethyl)phenyl)methanamine | clockss.org |

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nih.gov For these reactions to occur on the aromatic ring of this compound, it must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate. The halogenated derivatives synthesized via electrophilic substitution (e.g., (4-bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine) are ideal substrates for these transformations.

Suzuki Coupling: The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.govmdpi.com This reaction is highly versatile for creating biaryl structures or introducing alkyl chains. mdpi.com The halogenated derivative of the title compound could be coupled with various aryl- or vinylboronic acids to generate a wide array of complex molecules. Catalysts like Pd(dppf)Cl₂ are often effective for such transformations. mdpi.com

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Predicted Product | Reference |

| (4-Bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | (3'-(Azetidin-1-ylmethyl)-[1,1'-biphenyl]-4-yl)methanamine | mdpi.com |

| (4-Bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine | Thiophene-2-boronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane/Water | (3-(Azetidin-1-ylmethyl)-4-(thiophen-2-yl)phenyl)methanamine | mdpi.com |

| (4-Bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine | 4-Methylphenylboronic acid | Pd(OAc)₂ | K₃PO₄ | Isopropanol/Water | (3-(Azetidin-1-ylmethyl)-4'-methyl-[1,1'-biphenyl]-4-yl)methanamine | researchgate.net |

Heck Reaction: The Heck reaction couples an organohalide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. nih.govlibretexts.org This reaction allows for the introduction of vinyl groups onto the aromatic ring. The halogenated derivatives of this compound could serve as the aryl halide component, reacting with various alkenes like styrene (B11656) or acrylates. Phosphine-free palladium systems or those employing ligands like PPh₃ are commonly used. nih.govnih.gov

| Substrate | Alkene | Catalyst | Base | Solvent | Predicted Product | Reference |

| (4-Bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine | Styrene | Pd(OAc)₂ | Et₃N | DMF | (E)-(3-(Azetidin-1-ylmethyl)-4-(2-phenylvinyl)phenyl)methanamine | libretexts.org |

| (4-Bromo-3-(azetidin-1-ylmethyl)phenyl)methanamine | Methyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | Acetonitrile (B52724) | Methyl (E)-3-(4-(aminomethyl)-2-(azetidin-1-ylmethyl)phenyl)acrylate | nih.gov |

Computational and Theoretical Studies of 3 Azetidin 1 Ylmethyl Phenyl Methanamine

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide profound insights into the molecular structure and electronic properties of chemical compounds. For a molecule like (3-(Azetidin-1-ylmethyl)phenyl)methanamine, these methods can elucidate its fundamental characteristics at the atomic level.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this process would typically be performed using a method like DFT with a suitable basis set (e.g., B3LYP/6-311++G(d,p)) to accurately model its structure. The azetidine (B1206935) ring, a four-membered heterocycle, is known to adopt a puckered conformation to relieve ring strain. nih.gov The orientation of the substituents on the phenyl ring and the rotational freedom around the various single bonds mean that multiple low-energy conformations, or conformers, are likely to exist.

Conformational analysis systematically explores these different spatial arrangements and their relative energies. By identifying the global minimum and other low-lying energy conformers, a comprehensive picture of the molecule's flexibility and preferred shapes can be developed. This is particularly important for understanding how the molecule might interact with other molecules or biological targets. The key dihedral angles, bond lengths, and bond angles for the optimized geometry of the most stable conformer would be determined.

Table 1: Hypothetical Optimized Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Value |

|---|---|

| Bond Length (C-N, azetidine) | 1.48 Å |

| Bond Length (N-CH2, azetidine-phenyl) | 1.47 Å |

| Bond Length (C-C, phenyl) | 1.39 Å |

| Bond Length (C-CH2, phenyl-methanamine) | 1.51 Å |

| Bond Length (CH2-NH2, methanamine) | 1.46 Å |

| Bond Angle (C-N-C, azetidine) | ~88° |

| Bond Angle (N-C-C, azetidine) | ~92° |

| Dihedral Angle (Phenyl-CH2-N-Azetidine) | ~65° |

Note: This data is illustrative and represents typical values that might be obtained from DFT calculations.

Electronic Structure and Molecular Orbital Theory (HOMO/LUMO Analysis)

The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key part of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which the molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. nih.gov A small energy gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, such as the nitrogen atoms of the azetidine and the primary amine, as well as the π-system of the phenyl ring. The LUMO would likely be distributed over the phenyl ring and the attached methylene (B1212753) groups.

Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -8.50 |

| LUMO Energy | -0.85 |

Note: This data is illustrative. Actual values would be obtained from quantum chemical calculations.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform, leading to regions of partial positive and negative charge. This can be quantified through various charge analysis schemes, such as Mulliken population analysis or Natural Bond Orbital (NBO) analysis. These methods provide insights into the atomic charges and the nature of the chemical bonds.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. dergipark.org.tr The MEP is invaluable for predicting how a molecule will interact with other species. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms and a positive potential around the amine hydrogens and the hydrogens of the methylene groups.

Molecular Dynamics Simulations (if applicable to non-biological systems)

While often used for biological systems, molecular dynamics (MD) simulations are also a powerful tool for studying the behavior of single molecules or their aggregates in non-biological contexts, such as in different solvents or in the solid state.

Conformational Landscape Exploration

MD simulations can provide a more dynamic picture of a molecule's conformational flexibility than static quantum chemical calculations. By simulating the motion of the atoms over time, MD can explore the accessible conformational landscape and the transitions between different conformers. For a flexible molecule like this compound, an MD simulation could reveal the full range of motion of the azetidinylmethyl and methanamine side chains relative to the central phenyl ring. This provides a more realistic understanding of the molecule's behavior in a dynamic environment.

Solvation Effects and Intermolecular Interactions

The properties and behavior of a molecule can be significantly influenced by its environment, particularly by the solvent. MD simulations can explicitly model the interactions between the solute molecule and the surrounding solvent molecules. This allows for the study of solvation effects, such as the formation of hydrogen bonds between the amine and azetidine groups of this compound and protic solvent molecules like water or methanol (B129727). The simulation can also provide information on the radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom or functional group on the solute. This level of detail is crucial for understanding its solubility and how it interacts with other molecules in solution.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR vibrational frequencies)

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules such as this compound. These theoretical calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies, aiding in the identification and characterization of the compound.

The prediction of these parameters is typically achieved through ab initio and Density Functional Theory (DFT) calculations. For a molecule like this compound, a common approach involves geometry optimization of the molecule's structure using a functional such as B3LYP with a basis set like 6-31G(d,p). Following optimization, the NMR shielding tensors and IR frequencies can be calculated at the same level of theory.

Predicted ¹H NMR Chemical Shifts:

The predicted proton NMR chemical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS). The following table outlines the theoretical ¹H NMR chemical shifts for the distinct protons in this compound.

| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-a (Azetidine CH₂) | 3.25 | t | 4H |

| H-b (Azetidine CH) | 2.10 | p | 2H |

| H-c (Benzylic CH₂) | 3.58 | s | 2H |

| H-d (Aminomethyl CH₂) | 3.85 | s | 2H |

| H-e (Aromatic CH) | 7.20 - 7.35 | m | 4H |

| H-f (Amine NH₂) | 1.50 | s (broad) | 2H |

Note: The chemical shifts are indicative and can be influenced by solvent and temperature.

Predicted ¹³C NMR Chemical Shifts:

Similarly, the ¹³C NMR chemical shifts can be predicted to aid in the structural elucidation of the molecule.

| Carbon Label | Predicted Chemical Shift (ppm) |

| C-1 (Azetidine CH₂) | 57.5 |

| C-2 (Azetidine CH) | 18.0 |

| C-3 (Benzylic CH₂) | 64.2 |

| C-4 (Aminomethyl CH₂) | 46.1 |

| C-5 (Aromatic C-quat) | 140.1 |

| C-6 (Aromatic C-quat) | 138.5 |

| C-7 (Aromatic CH) | 128.5 - 129.0 |

| C-8 (Aromatic CH) | 127.3 |

Predicted IR Vibrational Frequencies:

The theoretical IR spectrum provides information about the vibrational modes of the molecule. Key predicted vibrational frequencies for this compound are presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3400 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2950 | Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1000 - 1250 | Medium |

These predicted spectroscopic data serve as a valuable reference for the experimental characterization of this compound.

Reaction Mechanism Elucidation through Computational Transition State Modeling

Computational transition state modeling is a critical tool for understanding the kinetics and thermodynamics of chemical reactions, providing detailed insights into reaction pathways, activation energies, and the structures of transient intermediates and transition states. For the synthesis of this compound, a plausible final step is the reductive amination of 3-(azetidin-1-ylmethyl)benzaldehyde with ammonia (B1221849).

The reaction can be modeled computationally to elucidate the mechanism. This involves identifying the transition states for the key steps: the formation of the imine intermediate and its subsequent reduction.

Imine Formation:

The initial step is the nucleophilic attack of ammonia on the carbonyl carbon of 3-(azetidin-1-ylmethyl)benzaldehyde, followed by dehydration to form the corresponding imine. Computational modeling can map the potential energy surface of this process, identifying the transition state for the C-N bond formation and the subsequent water elimination. The calculated activation energy for this step provides an estimate of the reaction rate.

Reduction of the Imine:

The second stage is the reduction of the C=N double bond of the imine to a C-N single bond. Using a reducing agent like sodium borohydride (B1222165), the mechanism involves the transfer of a hydride ion to the imine carbon. Transition state modeling can determine the structure of the transition state for this hydride transfer.

Illustrative Energy Profile:

A theoretical energy profile for the reductive amination step can be constructed. This profile would show the relative energies of the reactants (3-(azetidin-1-ylmethyl)benzaldehyde and ammonia), the hemiaminal intermediate, the imine intermediate, the transition states for each step, and the final product, this compound.

| Reaction Coordinate | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Hemiaminal Intermediate | -5.2 |

| Imine Formation Transition State | +15.8 |

| Imine Intermediate | +2.1 |

| Reduction Transition State | +10.5 |

| Product | -25.0 |

Note: These energy values are hypothetical and serve to illustrate the insights gained from computational modeling.

Through such computational modeling, the feasibility of a proposed synthetic route can be assessed, and reaction conditions can be optimized by understanding the energetic barriers of the key steps. This theoretical approach provides a molecular-level understanding of the reaction mechanism that is often difficult to obtain through experimental means alone.

Role of 3 Azetidin 1 Ylmethyl Phenyl Methanamine As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Scaffolds

The bifunctional nature of (3-(azetidin-1-ylmethyl)phenyl)methanamine makes it an attractive starting material for the synthesis of intricate organic structures, particularly those containing heterocyclic and macrocyclic motifs.

The presence of two nitrogen atoms allows for the construction of various heterocyclic systems. The primary amine can be readily transformed into a variety of functional groups that can subsequently react with the azetidine (B1206935) nitrogen or a substituent introduced onto the azetidine ring. For instance, the primary amine can be acylated, and the resulting amide could undergo an intramolecular cyclization.

Furthermore, the primary amine can react with various electrophiles to form intermediates that are poised for cyclization. For example, reaction with α,β-unsaturated esters or nitriles could lead to Michael addition products, which could then undergo intramolecular reactions. The synthesis of diverse heterocyclic scaffolds often relies on tandem reactions involving amines and other functional groups to build complexity. evitachem.comacs.org The unique arrangement of the two amine functionalities in this compound could be exploited to create novel fused or spirocyclic heterocyclic systems. For example, reaction with a dielectrophile could potentially lead to the formation of a new ring bridging the primary amine and the azetidine nitrogen. The synthesis of azetidin-2-one (B1220530) derivatives, important pharmacophores, often involves the reaction of an amine with a suitable precursor. jmchemsci.com

Table 1: Potential Heterocyclic Systems from this compound

| Reactant(s) | Potential Heterocyclic Product | Reaction Type |

|---|---|---|

| Phosgene or equivalent | Benzodiazepine-like structures | Cyclization |

| Dicarbonyl compounds | Fused pyrazine (B50134) or diazepine (B8756704) derivatives | Condensation and cyclization |

This table presents theoretical applications based on the known reactivity of the functional groups.

The defined distance and orientation between the primary amine and the azetidinyl group on the phenyl scaffold make this compound a potential building block for macrocycle synthesis. The condensation of aromatic dialdehydes with diamines is a known method for preparing macrocyclic Schiff bases, which can be subsequently reduced to the corresponding macrocyclic amines. Similarly, the reaction of this compound with a dicarboxylic acid or its derivative under high dilution conditions could lead to the formation of a macrocyclic amide. The use of bifunctional substrates is a key strategy in the synthesis of macrocycles through multicomponent reactions. researchgate.net

The synthesis of macrocycles often benefits from the "macrocyclic effect," which can lead to selective binding of ions or small molecules. nih.gov The incorporation of the azetidine moiety into a macrocyclic structure could impart unique conformational constraints and properties to the resulting molecule.

Applications in Material Science Research

The functional groups present in this compound also suggest its potential utility in the field of material science.

The primary amine group of this compound can serve as a reactive site for polymerization reactions. Amines are crucial monomers in the synthesis of polymers such as polyamides and polyimides. jmchemsci.comresearchgate.net For instance, polycondensation with dicarboxylic acids or their derivatives would lead to polyamides where the (azetidin-1-ylmethyl)phenyl group is a recurring unit in the polymer chain. The presence of the azetidine ring as a pendant group could influence the physical properties of the resulting polymer, such as its thermal stability, solubility, and morphology. Aromatic amines are key intermediates in the production of a wide range of polymers. libretexts.orgwikipedia.org The reactivity of the benzylic amine is typically higher than that of an aromatic amine, which could be advantageous in polymerization processes. nih.gov

Table 2: Potential Polymerization Reactions

| Co-monomer | Polymer Type | Potential Properties |

|---|---|---|

| Adipoyl chloride | Polyamide | Enhanced thermal stability, altered solubility |

| Terephthalic acid | Polyamide | Rigid polymer backbone, potential for high-performance materials |

This table outlines hypothetical applications based on established polymer chemistry principles.

The two nitrogen atoms in this compound can act as donor atoms for coordination with metal ions, making it a potential chelating ligand. The meta-arrangement of the two nitrogen-containing groups could allow for the formation of a stable six-membered chelate ring with a metal center. The coordination chemistry of ligands containing benzimidazole (B57391) derivatives with zinc has been studied, demonstrating the ability of nitrogen heterocycles to form stable metal complexes. The azetidine nitrogen, being a tertiary amine, and the primary benzylic amine could exhibit different coordination affinities, potentially leading to interesting coordination geometries and reactivities of the resulting metal complexes. Such complexes could have applications in catalysis or as functional materials.

Development of Diverse Chemical Libraries using this compound as a Building Block

Combinatorial chemistry is a powerful tool for drug discovery and materials science, relying on the use of versatile building blocks to generate large libraries of compounds. This compound is an excellent candidate for the construction of such libraries due to the ease with which its primary amine can be derivatized.

The primary amine can be readily acylated with a wide range of acyl chlorides or carboxylic acids, sulfonated with sulfonyl chlorides, or alkylated via reductive amination with various aldehydes and ketones. This allows for the systematic introduction of diverse functional groups and structural motifs. The resulting library of compounds can then be screened for biological activity or other desired properties. The use of mixture-based synthetic combinatorial libraries has proven to be an effective strategy for the discovery of new bioactive compounds. The rigid phenyl scaffold and the additional functionality of the azetidine ring provide a unique three-dimensional chemical space to explore.

Table 3: Representative Reactions for Chemical Library Synthesis

| Reagent Class | Reaction Type | Resulting Functional Group |

|---|---|---|

| Acyl Halides | Acylation | Amide |

| Sulfonyl Chlorides | Sulfonylation | Sulfonamide |

| Aldehydes/Ketones | Reductive Amination | Secondary or Tertiary Amine |

| Isocyanates | Addition | Urea |

Future Directions and Emerging Research Avenues for 3 Azetidin 1 Ylmethyl Phenyl Methanamine

Exploration of Novel Synthetic Pathways and Methodologies

The synthesis of (3-(Azetidin-1-ylmethyl)phenyl)methanamine, while not extensively documented, can be approached through the adaptation of established organic chemistry methodologies. Future research could focus on developing novel, efficient, and sustainable pathways.

A primary and highly reliable strategy for forming the C-N bond between the azetidine (B1206935) ring and the benzyl (B1604629) group is reductive amination . nih.govharvard.edumasterorganicchemistry.com This would likely involve the reaction of 3-formylbenzaldehyde or a related carbonyl compound with azetidine to form an iminium ion intermediate, which is then reduced in a one-pot reaction. masterorganicchemistry.comresearchgate.net A key area for innovation lies in the choice of reducing agent; while traditional reagents like sodium cyanoborohydride are effective, newer, milder, and more selective agents such as sodium triacetoxyborohydride (B8407120) are now commonplace and offer improved safety and functional group tolerance. harvard.edumasterorganicchemistry.com

Another potential route is the direct N-alkylation of azetidine with 3-(bromomethyl)benzylamine or a related benzyl halide. organic-chemistry.org However, this method can be challenging to control and may lead to overalkylation or side reactions. Future research could explore the use of advanced catalytic systems, perhaps involving palladium or ruthenium complexes, to achieve more selective mono-alkylation under milder conditions. organic-chemistry.org

Emerging synthetic approaches that could be explored include:

Photocatalytic Methods: Visible-light photocatalysis has emerged as a powerful tool for C-N bond formation, offering mild reaction conditions and unique reactivity pathways that could be harnessed for the synthesis of this compound. nih.gov

Flow Chemistry: Continuous flow reactors could enable better control over reaction parameters (temperature, pressure, reaction time), potentially improving yields, safety, and scalability compared to traditional batch processes.

Green Chemistry Approaches: The use of greener solvents, bio-based starting materials, and catalytic (as opposed to stoichiometric) reagents would align with modern principles of sustainable chemical synthesis. researchgate.net

| Synthetic Strategy | Key Reactants | Potential Advantages | Areas for Future Research |

|---|---|---|---|

| Reductive Amination | 3-formylbenzonitrile (or related aldehyde) + Azetidine | High reliability, good yields, one-pot procedure. masterorganicchemistry.comresearchgate.net | Use of novel, safer reducing agents (e.g., NaBH(OAc)₃); optimization for large-scale synthesis. harvard.edu |

| Direct N-Alkylation | Azetidine + 3-(halomethyl)benzylamine derivative | Direct, atom-economical approach. | Development of catalysts to prevent overalkylation; screening of leaving groups. organic-chemistry.org |

| Catalytic Amination of Alcohols | Azetidine + (3-(aminomethyl)phenyl)methanol | Generates water as the only byproduct. organic-chemistry.org | Discovery of efficient and selective catalysts (e.g., SmI₂, Ru-pincer complexes). organic-chemistry.org |

Investigation of Unexplored Chemical Reactivity Profiles

The bifunctional nature of this compound presents a rich landscape for exploring its chemical reactivity. The compound contains a primary amine, a tertiary amine integrated into a strained ring, and an aromatic system, each offering distinct sites for chemical modification.

The primary benzylic amine is expected to undergo typical amine reactions, including acylation, sulfonylation, alkylation, and condensation with carbonyl compounds to form imines. These transformations would allow for the synthesis of a diverse library of derivatives.

The azetidine ring is of particular interest due to its ring strain, which makes it more reactive than its larger pyrrolidine (B122466) or piperidine (B6355638) counterparts. rsc.orgyoutube.com Future studies could investigate:

Ring-Opening Reactions: Under acidic conditions or in the presence of potent electrophiles, the azetidine ring is susceptible to nucleophilic attack and cleavage. youtube.com This could be exploited to synthesize more complex, acyclic diamine structures.

N-Oxidation/N-Alkylation: The tertiary nitrogen of the azetidine can be oxidized to an N-oxide or quaternized with alkyl halides to form azetidinium salts, which are highly reactive intermediates themselves. acs.org

The aromatic ring provides a scaffold for electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts reactions). The directing effects of the two amine-containing substituents would lead to specific regioisomers, which could be a subject of detailed mechanistic and synthetic investigation.

| Reactive Site | Potential Reaction Type | Expected Product Class | Research Focus |

|---|---|---|---|

| Primary Amine (-CH₂NH₂) | Acylation, Alkylation, Imine Formation | Amides, Secondary/Tertiary Amines, Imines | Library synthesis, exploring functional group compatibility. |

| Azetidine Nitrogen | Protonation, Quaternization | Azetidinium Salts | Use as reactive intermediates for further transformations. acs.org |

| Azetidine Ring (C-N bonds) | Acid-catalyzed Ring Opening | Substituted Propane-1,3-diamines | Strain-release functionalization to create complex acyclic amines. rsc.orgrsc.org |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Phenyl Derivatives | Studying regioselectivity and synthesizing polysubstituted analogs. |

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry offers a powerful, resource-efficient approach to predict the properties and behavior of molecules like this compound before engaging in extensive laboratory work. Future research can leverage these tools for rational chemical design.

Quantitative Structure-Property Relationship (QSPR) models could be developed to predict key physicochemical properties. nih.govnih.gov By creating a virtual library of analogs and calculating a range of molecular descriptors, it would be possible to build models that predict properties such as:

Aqueous solubility

pKa values of the two amine groups

Octanol-water partition coefficient (logP)

These predictive models are invaluable in the early stages of chemical development to forecast a compound's behavior. researchgate.net For instance, a study on benzylamine (B48309) salts successfully used artificial neural networks (ANN) to predict aqueous solubility from calculated molecular descriptors. nih.gov

Density Functional Theory (DFT) calculations can provide deeper insights into the molecule's electronic structure, preferred conformations, and reaction mechanisms. DFT could be used to:

Determine the relative basicity of the primary and tertiary amine nitrogens.

Model transition states for potential reactions to predict reactivity and regioselectivity.

Simulate spectroscopic data (NMR, IR) to aid in the characterization of the compound and its derivatives.

| Computational Method | Predicted Property/Application | Potential Impact on Research |

|---|---|---|

| QSPR / Machine Learning | Solubility, logP, pKa, Melting Point. nih.gov | Prioritizes synthesis of derivatives with desirable physical properties. |

| DFT Calculations | Molecular geometry, electronic properties, reaction pathways. | Provides mechanistic insights and predicts reactivity hotspots. |

| Molecular Dynamics (MD) | Conformational analysis, solvent interactions. | Understands how the molecule behaves in different chemical environments. |

Integration into Supramolecular Chemistry Research

Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures through non-covalent interactions. The distinct structural features of this compound make it a compelling candidate as a tecton, or building block, for designing complex supramolecular architectures.

The molecule possesses key features for directed self-assembly:

Hydrogen Bond Donors: The primary amine (-NH₂) can donate two hydrogen bonds.

Hydrogen Bond Acceptors: Both the primary and tertiary (azetidine) nitrogen atoms have lone pairs and can act as hydrogen bond acceptors.

Aromatic Ring: The phenyl group can participate in π-π stacking and C-H···π interactions.

This combination of functionalities could enable the formation of various supramolecular structures, such as one-dimensional chains, two-dimensional sheets, or more intricate three-dimensional networks. For example, research on N-benzylbispidinols has shown that hydrogen bonding involving amide and hydroxyl groups, coupled with π-π stacking from aromatic rings, can lead to the formation of supramolecular gels. nih.gov Similar principles could be applied here. Future research could explore how co-crystallization with different molecules (e.g., dicarboxylic acids) could be used to predictably engineer specific supramolecular assemblies with desired topologies and properties.

| Structural Feature | Potential Non-Covalent Interaction | Role in Supramolecular Assembly |

|---|---|---|

| Primary Amine (-NH₂) | Hydrogen Bonding (Donor) | Directional linkage to form chains or networks. |

| Azetidine & Primary Nitrogens | Hydrogen Bonding (Acceptor) | Connects molecules, potentially cross-linking assemblies. |

| Phenyl Ring | π-π Stacking, C-H···π Interactions | Stabilizes assemblies, influences packing and dimensionality. nih.gov |

| Flexible Benzyl Linker | Conformational Flexibility | Allows the molecule to adopt different shapes to fit into various crystal lattices. |

Development of Advanced Analytical Techniques for Trace Analysis or Complex Mixture Characterization

The accurate detection and quantification of this compound, especially at trace levels in complex non-biological matrices (such as during synthesis scale-up or in environmental samples), requires sophisticated analytical methods.

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector would be the cornerstone of quantitative analysis. documentsdelivered.com A reversed-phase HPLC method would likely provide good separation of the target compound from starting materials, byproducts, and degradation products. Future research would focus on optimizing column chemistry (e.g., C18, Phenyl-Hexyl), mobile phase composition, and detector settings (e.g., UV-Vis, Diode Array Detector).

For highly sensitive and specific detection, Mass Spectrometry (MS) is indispensable. nih.govnih.gov An HPLC-MS/MS method, operating in multiple reaction monitoring (MRM) mode, would provide excellent selectivity and low limits of detection, allowing for trace quantification even in the presence of co-eluting interferences. sciex.com

Advanced analytical research could also explore:

Derivatization Strategies: For ultra-trace analysis, derivatizing the primary amine with a fluorescent tag or a group that enhances ionization efficiency (e.g., benzoyl chloride) could significantly improve sensitivity. nih.govacs.org

Chiral Separations: If an enantioselective synthesis is developed, chiral HPLC or supercritical fluid chromatography (SFC) methods would be required to separate and quantify the enantiomers.

Impurity Profiling: Characterizing unknown impurities formed during synthesis or degradation would involve high-resolution mass spectrometry (HRMS) to determine elemental compositions and MS/MS fragmentation studies to elucidate structures.

| Analytical Technique | Specific Application | Key Advantages |

|---|---|---|

| HPLC-UV/DAD | Purity assessment, routine quantification in reaction mixtures. | Robust, widely available, good for moderate concentrations. thermofisher.com |

| LC-MS/MS | Trace-level quantification, impurity profiling. nih.govsciex.com | High sensitivity, high selectivity, structural confirmation. |

| High-Resolution MS (e.g., Q-TOF, Orbitrap) | Structure elucidation of unknown impurities. | Provides accurate mass for elemental composition determination. |

| Gas Chromatography (GC-MS) | Analysis of volatile impurities or after derivatization. | Excellent separation for volatile and semi-volatile compounds. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for (3-(Azetidin-1-ylmethyl)phenyl)methanamine?

- Methodology : A common approach involves multi-step synthesis, starting with functionalizing the phenyl ring with azetidine via reductive amination or nucleophilic substitution. For example:

Azetidine introduction : React 3-(bromomethyl)phenylmethanamine with azetidine under basic conditions (e.g., K₂CO₃ in DMF) to form the azetidinylmethyl linkage .

Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization to isolate the product .

- Key Considerations : Optimize reaction temperature (typically 60–80°C) and solvent polarity to minimize byproducts like unreacted intermediates or over-alkylation .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the azetidine ring’s presence (δ ~2.8–3.5 ppm for N-CH₂ protons) and phenyl backbone integrity .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%) and detect impurities .

Q. What safety protocols are critical when handling this compound?

- Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential amine volatility .

- Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation or moisture absorption .

- Waste Disposal : Neutralize with dilute acetic acid before disposal in designated organic waste containers .

Advanced Research Questions

Q. How can structural modifications of this compound enhance its biological activity?

- Approach :

- Substituent Addition : Introduce electron-withdrawing groups (e.g., -CF₃) to the phenyl ring to modulate lipophilicity and target binding .

- Azetidine Functionalization : Replace the azetidine hydrogen with methyl or fluorinated groups to improve metabolic stability .

Q. What computational methods are effective in predicting the interaction of this compound with biological targets?

- Molecular Docking : Use software like AutoDock Vina to model interactions with receptors (e.g., GPCRs or ion channels). Focus on hydrogen bonding with the amine group and hydrophobic interactions with the azetidine ring .

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and conformational changes .

- Data Validation : Cross-reference computational results with experimental binding assays (e.g., SPR or ITC) to resolve discrepancies .

Q. How can researchers address contradictory data in the compound’s reactivity or biological activity?

- Case Example : If antimicrobial activity varies across studies:

Replicate Conditions : Standardize assay parameters (e.g., bacterial strain, inoculum size, compound solubility in DMSO/PBS) .

Metabolite Analysis : Use LC-MS to identify degradation products that may influence activity .

Control Experiments : Include positive controls (e.g., ciprofloxacin) and negative controls (vehicle-only) to validate assay robustness .

Q. What strategies optimize the enantiomeric purity of this compound for chiral applications?

- Synthetic Routes :

- Chiral Auxiliaries : Use (R)- or (S)-BINOL-derived catalysts during azetidine ring formation to induce asymmetry .

- Chromatographic Resolution : Employ chiral HPLC columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases to separate enantiomers .

- Characterization : Measure optical rotation and compare with literature values for enantiopure standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.